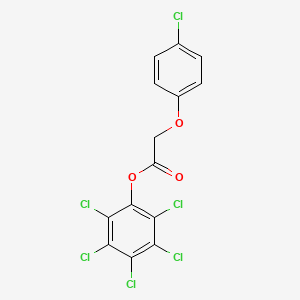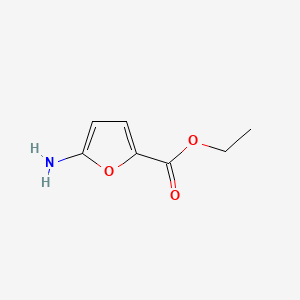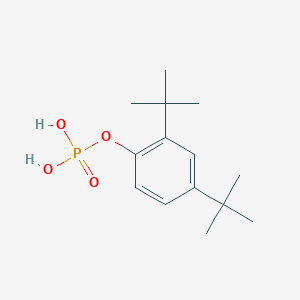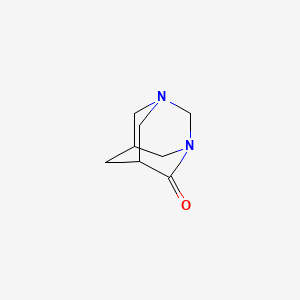
Pentachlorophenyl (4-chlorophenoxy)acetate
Übersicht
Beschreibung
Pentachlorophenyl (4-chlorophenoxy)acetate, also known as PCPA, is a synthetic organic compound used in scientific research and laboratory experiments. It is a white, crystalline solid with a melting point of 140-143°C and a boiling point of 323-324°C. PCPA is a chlorinated phenoxy acid that is used as a herbicide and fungicide, and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Pentachlorophenyl (4-chlorophenoxy)acetate is not fully understood. It is believed that Pentachlorophenyl (4-chlorophenoxy)acetate binds to and inhibits the activity of several enzymes involved in the synthesis of cholesterol and other lipids. It is also believed to interfere with the activity of certain hormones, such as estrogen and testosterone, and to interfere with the activity of certain neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
Pentachlorophenyl (4-chlorophenoxy)acetate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the synthesis of cholesterol and other lipids. It has also been shown to interfere with the activity of certain hormones, such as estrogen and testosterone, and to interfere with the activity of certain neurotransmitters, such as serotonin and dopamine. In addition, Pentachlorophenyl (4-chlorophenoxy)acetate has been shown to have toxic effects on the liver, kidney, and other organs.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Pentachlorophenyl (4-chlorophenoxy)acetate in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize and purify. However, there are some limitations to its use. It is a potent inhibitor of several enzymes, and it can have toxic effects on the liver, kidney, and other organs. Therefore, it should be used with caution in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research on Pentachlorophenyl (4-chlorophenoxy)acetate. These include further studies on its mechanism of action, its effects on human and animal health, and its potential uses in the treatment of various diseases. In addition, further research could be conducted on the effects of Pentachlorophenyl (4-chlorophenoxy)acetate on the environment, and on the potential for its use as a herbicide or fungicide. Finally, further research could be conducted on the potential for Pentachlorophenyl (4-chlorophenoxy)acetate to be used as a drug or a pesticide.
Wissenschaftliche Forschungsanwendungen
Pentachlorophenyl (4-chlorophenoxy)acetate has been used extensively in scientific research. It has been used as a model compound to study the effects of chlorinated phenoxy acids on biochemical and physiological processes. It has also been used to study the effects of herbicides and fungicides on plants, and to study the effects of environmental pollutants on human and animal health.
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) 2-(4-chlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl6O3/c15-6-1-3-7(4-2-6)22-5-8(21)23-14-12(19)10(17)9(16)11(18)13(14)20/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFULSRNXLHJCFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307313 | |
| Record name | Pentachlorophenyl (4-chlorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5184-18-9 | |
| Record name | Pentachlorophenyl (4-chlorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B3059446.png)








![5,6-Dihydro-2-mercapto-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B3059459.png)


